molecular formula C10H11BrF2OZn B14870801 (2-t-Butoxy-4,5-difluorophenyl)Zinc bromide

(2-t-Butoxy-4,5-difluorophenyl)Zinc bromide

Cat. No.: B14870801
M. Wt: 330.5 g/mol
InChI Key: UZDAQWXGFHHEJI-UHFFFAOYSA-M
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Description

(2-tert-butoxy-4,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butoxy-4,5-difluorophenyl)zinc bromide typically involves the reaction of 2-tert-butoxy-4,5-difluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-tert-butoxy-4,5-difluorobromobenzene+Zn(2-tert-butoxy-4,5-difluorophenyl)zinc bromide\text{2-tert-butoxy-4,5-difluorobromobenzene} + \text{Zn} \rightarrow \text{(2-tert-butoxy-4,5-difluorophenyl)zinc bromide} 2-tert-butoxy-4,5-difluorobromobenzene+Zn→(2-tert-butoxy-4,5-difluorophenyl)zinc bromide

Industrial Production Methods

On an industrial scale, the production of (2-tert-butoxy-4,5-difluorophenyl)zinc bromide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butoxy-4,5-difluorophenyl)zinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.

Major Products

The major products formed from reactions involving (2-tert-butoxy-4,5-difluorophenyl)zinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

(2-tert-butoxy-4,5-difluorophenyl)zinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.

    Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.

    Biological Studies: It is used in the synthesis of biologically active molecules for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of (2-tert-butoxy-4,5-difluorophenyl)zinc bromide involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylzinc bromide
  • 2-tert-butoxyphenylzinc bromide
  • 4,5-Difluorophenylzinc bromide

Uniqueness

(2-tert-butoxy-4,5-difluorophenyl)zinc bromide is unique due to the presence of both tert-butoxy and difluoro substituents on the phenyl ring. These substituents enhance the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C10H11BrF2OZn

Molecular Weight

330.5 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-4-[(2-methylpropan-2-yl)oxy]benzene-5-ide

InChI

InChI=1S/C10H11F2O.BrH.Zn/c1-10(2,3)13-7-4-5-8(11)9(12)6-7;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

UZDAQWXGFHHEJI-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=[C-]1)F)F.[Zn+]Br

Origin of Product

United States

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